

An In-depth Technical Guide to 2-Methyl-1-nitro-4-phenoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1-nitro-4-phenoxybenzene

Cat. No.: B055462

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-Methyl-1-nitro-4-phenoxybenzene**, a substituted nitrodiphenyl ether. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its structure, synthesis, and potential applications.

Introduction and Significance

2-Methyl-1-nitro-4-phenoxybenzene belongs to the class of nitrodiphenyl ethers, a group of compounds with significant industrial and academic interest. The core structure, featuring a phenoxy group and a nitro-substituted toluene ring, provides a versatile scaffold for further chemical modifications. While specific applications for this particular isomer are not widely documented, the broader class of nitrodiphenyl ethers is well-known for its herbicidal activity.^[1] These compounds typically act by inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll and heme biosynthesis in plants.^{[2][3][4]} Furthermore, the nitroaromatic moiety is a common feature in various biologically active molecules, and its presence suggests potential for exploration in medicinal chemistry.^{[5][6]}

This guide will delve into the essential physicochemical properties of **2-Methyl-1-nitro-4-phenoxybenzene**, provide a detailed, field-proven protocol for its synthesis via the Ullmann condensation, outline its analytical characterization, and discuss its potential applications based on the properties of related compounds.

Physicochemical and Structural Properties

The structural and physicochemical properties of a compound are fundamental to understanding its behavior and potential applications. Below is a summary of the key properties of **2-Methyl-1-nitro-4-phenoxybenzene**.

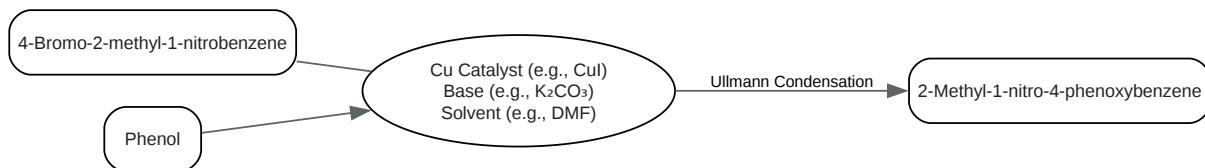
Chemical Structure

The chemical structure of **2-Methyl-1-nitro-4-phenoxybenzene** is characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 1, and a phenoxy group at position 4.

Caption: Chemical structure of **2-Methyl-1-nitro-4-phenoxybenzene**.

Physicochemical Data

While experimental data for **2-Methyl-1-nitro-4-phenoxybenzene** is not readily available in the literature, a compilation of its key identifiers and computed properties is presented in the table below. These computed values provide a useful estimation of the compound's characteristics.


Property	Value	Source
IUPAC Name	2-Methyl-1-nitro-4-phenoxybenzene	-
CAS Number	112880-83-8	[7] [8]
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[7]
Molecular Weight	229.23 g/mol	[2]
XLogP3	3.9	[3]
Topological Polar Surface Area	55.1 Å ²	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[3]

Synthesis of 2-Methyl-1-nitro-4-phenoxybenzene

The most established and versatile method for the synthesis of diaryl ethers is the Ullmann condensation.[9][10] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[11] For the synthesis of **2-Methyl-1-nitro-4-phenoxybenzene**, a plausible and efficient route is the Ullmann condensation of a 4-halo-2-methyl-1-nitrobenzene with phenol. The nitro group, being an electron-withdrawing group, activates the aryl halide towards nucleophilic substitution, facilitating the reaction.[9]

Proposed Synthetic Pathway

The synthesis of **2-Methyl-1-nitro-4-phenoxybenzene** can be achieved by reacting a 4-halo-2-methyl-1-nitrobenzene (where the halogen is typically bromine or chlorine) with phenol in the presence of a copper catalyst and a base.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Methyl-1-nitro-4-phenoxybenzene**.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure derived from established methodologies for Ullmann-type reactions.

Materials:

- 4-Bromo-2-methyl-1-nitrobenzene
- Phenol
- Potassium carbonate (K_2CO_3), anhydrous

- Copper(I) iodide (CuI)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-methyl-1-nitrobenzene (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This is crucial to prevent oxidation of the copper catalyst.
- Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) and anhydrous DMF.
- Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene and filter the mixture through a pad of celite to remove insoluble inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH to remove excess phenol, followed by water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-Methyl-1-nitro-4-phenoxybenzene**.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for **2-Methyl-1-nitro-4-phenoxybenzene** based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the nitro-substituted ring will be deshielded and appear at a higher chemical shift compared to the protons on the phenoxy ring. The methyl group will appear as a singlet in the upfield region.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[7][12][13]

Wavenumber (cm^{-1})	Assignment
~3100-3000	Aromatic C-H stretch
~1520 and ~1340	Asymmetric and symmetric NO_2 stretch
~1240	Aryl-O-Aryl asymmetric stretch
~1600 and ~1490	Aromatic C=C stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M^+) at m/z 229. Characteristic fragmentation patterns for nitrodiphenyl ethers would include the loss of the nitro group (NO_2) and cleavage of the ether bond.[14][15]

Potential Applications

While specific studies on **2-Methyl-1-nitro-4-phenoxybenzene** are limited, its structural features suggest potential applications in several fields, primarily based on the known activities of the nitrodiphenyl ether class of compounds.

Agrochemicals

The most prominent application of nitrodiphenyl ethers is as herbicides.[16][17][18] These compounds are known to inhibit protoporphyrinogen oxidase, leading to the accumulation of phototoxic protoporphyrin IX in plants, which causes rapid cell membrane disruption upon exposure to light.[2][3][4] It is plausible that **2-Methyl-1-nitro-4-phenoxybenzene** could exhibit similar herbicidal properties.

Medicinal Chemistry

Nitroaromatic compounds have a long history in medicinal chemistry, with applications as antibacterial, antifungal, and antiparasitic agents.[5] The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of drugs targeting anaerobic bacteria or hypoxic tumor cells. The diphenyl ether scaffold is also present in some biologically active molecules. Therefore, **2-Methyl-1-nitro-4-phenoxybenzene** could serve as a lead compound or an intermediate for the synthesis of novel therapeutic agents. A recent patent has highlighted the potential of nitrophenyl ether compounds as PD-1/PD-L1 inhibitors for cancer immunotherapy.[19]

Organic Synthesis

Substituted nitrodiphenyl ethers are valuable intermediates in organic synthesis.[20] The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes **2-Methyl-1-nitro-4-phenoxybenzene** a potential precursor for the synthesis of more complex molecules, such as dyes, polymers, and pharmaceuticals.

Conclusion

2-Methyl-1-nitro-4-phenoxybenzene is a member of the scientifically and industrially relevant class of nitrodiphenyl ethers. While specific experimental data for this compound is scarce, its synthesis can be reliably achieved through the Ullmann condensation. Its structural similarity to known herbicides and other bioactive molecules suggests that it may hold potential for applications in agrochemicals and medicinal chemistry. This guide provides a solid foundation for researchers interested in exploring the synthesis, properties, and potential applications of this and related compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

- CORE. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides.
- National Center for Biotechnology Information. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. PubMed Central.
- National Center for Biotechnology Information. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium *Sphingomonas wittichii* RW1. PubMed.
- Oxford Academic. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in *Scenedesmus obliquus*.
- ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives.
- Wikipedia. (n.d.). Ullmann condensation.
- National Center for Biotechnology Information. (1990). Study of the mode of action of some nitrodiphenyl ethers. PubMed.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives.
- SpectraBase. (n.d.). 2-Nitrophenyl n-octyl ether.
- WIPO Patentscope. (n.d.). WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
- University College London. (n.d.). Chemical shifts.
- YouTube. (2015, September 2). How to make Nitrobenzene.
- AOBChem USA. (n.d.). **2-Methyl-1-nitro-4-phenoxybenzene**.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- Wikipedia. (n.d.). Ullmann reaction.
- SciSpace. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling.
- Google Patents. (n.d.). CN100422137C - Nitrobenzene derivative containing phenoxy and its preparation method.
- American Chemical Society Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- National Center for Biotechnology Information. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PubMed Central.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.
- National Center for Biotechnology Information. (1976). [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. PubMed.
- Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?.
- Scribd. (n.d.). Synthesis of Nitrobenzen | PDF | Benzene | Solubility.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine.
- ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- National Center for Biotechnology Information. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.
- University of Colorado Boulder. (n.d.). IR Chart.
- WebSpectra. (n.d.). IR Absorption Table.
- Università di Torino. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EP0793639B1 - Method for preparing nitrobenzene derivatives - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium *Sphingomonas wittichii* RW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 20. CN100422137C - Nitrobenzene derivative containing phenoxy and its preparation method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1-nitro-4-phenoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b055462#2-methyl-1-nitro-4-phenoxybenzene-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com